N-(2,5-dimethylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine ring substituted with a sulfanyl-acetamide chain and a 2,3-dimethylphenyl-piperazine moiety. While direct biological data are unavailable, its design aligns with bioactive molecules targeting receptors with aromatic and heterocyclic recognition motifs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18-8-9-20(3)22(16-18)29-24(32)17-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-7-5-6-19(2)21(23)4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLQBPPUOMOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
The biological activity of this compound is believed to be linked to its interaction with various biological targets, particularly in the central nervous system (CNS). The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant effects in preclinical models. For instance, a study demonstrated that related piperazine derivatives showed a reduction in immobility time in the forced swim test (FST), suggesting an antidepressant-like effect.
Antitumor Activity
Research has also pointed towards the compound's potential antitumor properties. In vitro assays revealed that it inhibits the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in cultures exposed to neurotoxic agents.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models with a significant reduction in FST immobility times. |
| Study 2 | Showed inhibition of cancer cell proliferation with IC50 values indicating moderate potency against specific cell lines. |
| Study 3 | Reported neuroprotective effects in vitro, reducing oxidative stress-induced apoptosis in neuronal cultures. |
Research Findings
- Antidepressant Activity : A series of behavioral tests confirmed that compounds structurally related to this compound display significant reductions in depressive-like behaviors in animal models .
- Antitumor Effects : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as an anticancer agent .
- Neuroprotection : Studies indicate that it may protect against neurodegenerative processes by modulating oxidative stress responses and enhancing neuronal resilience .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Modified Analogs
a) N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- Key Difference : The phenyl group is substituted with a 4-acetyl moiety instead of 2,5-dimethyl.
- Both compounds share identical molecular weights (475.61 g/mol), indicating similar metabolic stability .
b) Acetildenafil Analogue (3,5-dimethylpiperazine variant)
- Key Difference : A 3,5-dimethylpiperazine replaces the N-ethylpiperazine in acetildenafil.
- Impact : Substitutions on the piperazine ring modulate receptor binding specificity. The dimethyl groups in the target compound may enhance selectivity for serotonin or dopamine receptors, as seen in psychotropic agents .
c) 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide
Agrochemical Analogs (Acetamide Herbicides)
a) Alachlor (C14H20ClNO2)
- Key Difference : Chloro and methoxymethyl substituents on a simpler acetamide backbone.
- Impact: Alachlor’s lower molecular weight (269.77 g/mol) and chloro group enhance herbicidal activity by inhibiting fatty acid elongation in plants. The target compound’s bulkier structure may limit agrochemical utility but could confer novel bioactivity .
b) Pretilachlor (C17H26ClNO2)
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
